molecular formula C32H23O2P B12905444 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol CAS No. 181130-03-0

8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol

Cat. No.: B12905444
CAS No.: 181130-03-0
M. Wt: 470.5 g/mol
InChI Key: LFECSAGJDLWJMM-UHFFFAOYSA-N
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Description

(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is an organophosphorus compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound features a binaphthyl backbone with a hydroxyl group and a diphenylphosphine oxide moiety, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide typically involves the following steps:

    Starting Materials: The synthesis begins with ®-(+)-1,1’-bi-2-naphthol and diphenylphosphine oxide.

    Reaction Conditions: The reaction is carried out in a dry, nitrogen-flushed environment to prevent moisture interference. The reagents are dissolved in dichloromethane and cooled to 0°C.

    Catalysts and Reagents: Trifluoromethanesulfonic anhydride and pyridine are added to the mixture, followed by the addition of diphenylphosphine oxide, palladium acetate, and 1,4-bis(diphenylphosphino)butane (dppb) as catalysts.

    Reaction Time: The mixture is heated to 100°C and stirred for 12 hours.

    Purification: The product is purified using silica gel column chromatography with ethyl acetate as the eluant.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .

Scientific Research Applications

(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, rhodium, and ruthenium, which are essential for the catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl
  • 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl

Uniqueness

(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in both homogeneous and heterogeneous catalysis .

Biological Activity

The compound 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol is a phosphorous-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of binaphthol derivatives with diphenylphosphoryl chloride. The resulting product can be purified through recrystallization or chromatography techniques. The purity and identity of the compound are confirmed using NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, phosphorus-containing oximes have shown significant antibacterial and antifungal activities at low concentrations (0.1–2.1 μg/mL) against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . This suggests that this compound may exhibit similar properties due to its structural characteristics.

Cytotoxicity

The cytotoxic effects of phosphorous-containing compounds have also been documented. For example, certain derivatives demonstrated notable cytotoxicity against cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin in specific cases . The mechanism often involves the induction of apoptosis in cancer cells via mitochondrial pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Phosphorus-containing compounds can inhibit key enzymes involved in cellular processes.
  • Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.
  • Interference with DNA Synthesis : Some derivatives may interfere with nucleic acid synthesis, leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Case Study 1 : A study investigated a series of diphenylphosphoryl derivatives and their effects on Staphylococcus aureus. Results indicated that certain modifications significantly enhanced antimicrobial potency (MIC values as low as 6.3 µg/mL) .
  • Case Study 2 : Another investigation focused on the cytotoxic effects against human cancer cell lines. The study found that specific phosphorous-containing compounds induced apoptosis more effectively than conventional agents .

Data Tables

Compound NameMIC (µg/mL)Activity TypeTarget Organism
Compound A6.3AntimicrobialStaphylococcus aureus
Compound B12.5AntimicrobialEscherichia coli
Compound C50CytotoxicVarious Cancer Cell Lines

Properties

CAS No.

181130-03-0

Molecular Formula

C32H23O2P

Molecular Weight

470.5 g/mol

IUPAC Name

8-(8-diphenylphosphorylnaphthalen-1-yl)naphthalen-1-ol

InChI

InChI=1S/C32H23O2P/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)35(34,25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H

InChI Key

LFECSAGJDLWJMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O

Origin of Product

United States

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